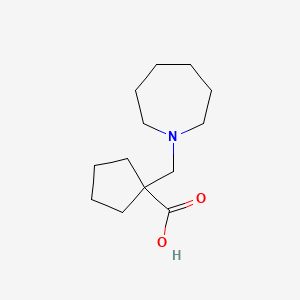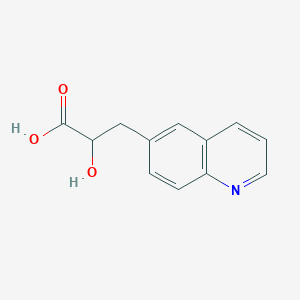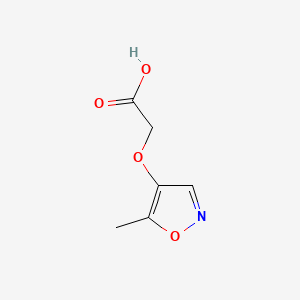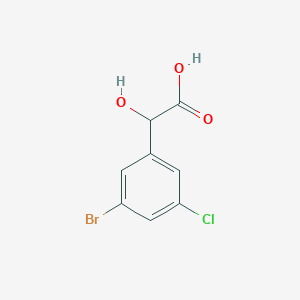
2-Acetyl-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of aromatic carboxylic acids and is widely used in various fields, including medical research, environmental research, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the reaction of 4-acetyl-2-fluorobenzonitrile with aqueous hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions, respectively.
Major Products Formed:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 2-Hydroxy-4-fluorobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4-fluorobenzoic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of complex organic molecules and intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-acetyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-2-fluorobenzoic acid: Similar in structure but with different substitution patterns.
2-Fluorobenzoic acid: Lacks the acetyl group, leading to different chemical properties.
4-Fluorobenzoic acid: Similar aromatic structure but without the acetyl group.
Uniqueness: 2-Acetyl-4-fluorobenzoic acid is unique due to the presence of both the acetyl and fluorine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H7FO3 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
2-acetyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
RWMYIBFBAASEQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)











